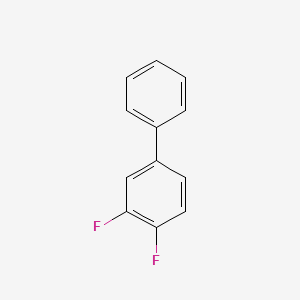

3,4-Difluoro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJANBBRYLUXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515443 | |

| Record name | 3,4-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67277-33-2 | |

| Record name | 3,4-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Difluoro 1,1 Biphenyl and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Construction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura, Heck, Glaser, and Hiyama couplings are particularly relevant for the synthesis of biphenyl (B1667301) structures. acs.org

Suzuki-Miyaura Coupling: Mechanism, Optimization, and Scope

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boron-based reagents. acs.orgorganic-chemistry.org The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. libretexts.org

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a step that often requires activation by a base. organic-chemistry.orglibretexts.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst. chemrxiv.org

The synthesis of 3,4-Difluoro-1,1'-biphenyl via Suzuki-Miyaura coupling commonly employs 1-bromo-3,4-difluorobenzene as the halogenated benzene (B151609) precursor. acs.org This is then coupled with a suitable arylboronic acid. For the synthesis of derivatives of this compound, a variety of substituted arylboronic acids can be utilized. acs.org The stability and ease of preparation of arylboronic acids contribute to the widespread use of this methodology. acs.org

Table 1: Examples of Reactant Precursors for Suzuki-Miyaura Coupling

| Halogenated Benzene | Arylboronic Acid Derivative | Resulting Biphenyl Compound |

|---|---|---|

| 1-bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl |

| 1-bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone |

| 1-bromo-3,4-difluorobenzene | 2,5-dimethoxyphenylboronic acid | 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl |

| 1-bromo-3,4-difluorobenzene | 3-nitrophenylboronic acid | 3,4-difluoro-3'-nitro-1,1'-biphenyl |

This table is generated based on the synthesis of novel fluorinated biphenyl compounds reported in a 2023 study. acs.org

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst system and reaction conditions. A variety of palladium complexes can be employed as catalysts, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common choice. acs.orgmdpi.com The selection of ligands is crucial, especially for challenging couplings involving electron-poor or sterically hindered substrates. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have demonstrated high activity and broad applicability in Suzuki-Miyaura reactions. nih.gov

Bases are essential for the activation of the organoboron species in the transmetalation step. organic-chemistry.org Common bases include potassium phosphate (B84403) (K₃PO₄), sodium carbonate (Na₂CO₃), and potassium fluoride (B91410) (KF). acs.orgorganic-chemistry.orgmdpi.com The choice of solvent also plays a significant role, with mixtures of an organic solvent and water, such as dioxane/water or ethanol/water, being frequently used. acs.orgresearchgate.net Temperature control is critical for optimizing reaction rates and minimizing side reactions, with temperatures typically ranging from 70-120°C. mdpi.comthieme-connect.de

A study on the synthesis of novel difluorinated biphenyl compounds utilized a catalyst system of Pd(PPh₃)₄ with K₃PO₄ as the base in a 1:3 v/v mixture of water and dioxane, with the reaction heated to 105 °C for 8.5 hours. acs.org

Optimizing the yield and process efficiency of the Suzuki-Miyaura coupling for the synthesis of fluorinated biphenyls is a key area of research. acs.org The main challenge with highly fluorinated phenylboronic acids is their tendency to undergo rapid deboronation under basic conditions. acs.org To circumvent this, the use of advanced precatalysts, such as second-generation palladacycles, has been explored. acs.org

The development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like carboxyl-modified graphite, offers advantages in terms of recyclability and ease of product separation. mdpi.com These supported catalysts have shown high turnover frequencies in the synthesis of fluorinated biaryls, in some cases surpassing those of homogeneous systems. mdpi.com Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields. thieme-connect.de

Other Metal-Catalyzed Coupling Approaches (e.g., Heck, Glaser, Hiyama) for Biphenyl Synthesis

While the Suzuki-Miyaura coupling is a dominant method, other metal-catalyzed reactions can also be employed for the synthesis of biphenyls. acs.org

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While typically used to form substituted alkenes, it can be adapted for biaryl synthesis. The Heck reaction is known for its high stereoselectivity. organic-chemistry.org

Glaser Coupling: This is a copper-catalyzed reaction used for the coupling of terminal alkynes to form symmetrical diynes. wikipedia.orgorganic-chemistry.org While not a direct route to biphenyls, it is a foundational C-C coupling reaction. rsc.org

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. organic-chemistry.org It is an attractive alternative to the Suzuki coupling due to the low toxicity and stability of organosilanes. organic-chemistry.orgnih.gov This reaction requires an activating agent, typically a fluoride source or a base, to facilitate the transmetalation step. organic-chemistry.org Rhodium catalysts have also been explored for enantioselective Hiyama cross-coupling reactions. acs.org

Alternative Synthetic Routes to Fluorinated Biphenyls

Beyond palladium-catalyzed cross-coupling reactions, other synthetic strategies exist for the preparation of fluorinated biphenyls. One such method involves the decomposition of diazonium salts. For instance, 4,4'-difluorobiphenyl (B165722) has been synthesized by the tetrazotization of benzidine (B372746) followed by the decomposition of the resulting biphenyl-bis-diazonium borofluoride. orgsyn.org

Another approach is the decarboxylation coupling reaction. A patented method describes the synthesis of 3,4-difluoro-2'-aminobiphenyl through the coupling of an o-nitrobenzoic acid salt with 3,4-difluorobromobenzene, followed by catalytic hydrogenation of the nitro group. google.com

Functionalization of Pre-existing Biphenyl Cores

Rather than constructing the biphenyl skeleton from two separate aromatic rings, an alternative strategy involves the direct functionalization of a pre-formed biphenyl core. This approach can provide a more efficient route to complex derivatives by modifying the molecule in the later stages of a synthetic sequence. A significant challenge in this area is controlling the regioselectivity of the reaction—that is, directing the new functional group to the desired position on the biphenyl structure.

Recent advancements have focused on remote C–H functionalization, which allows for the modification of C-H bonds that are not adjacent to existing functional groups. escholarship.org One notable development is a method for the meta-olefination of biphenyl compounds, a reaction that provides a useful method for modifying biaryl structures. escholarship.org Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the mechanisms behind this selectivity, revealing that a ligand-containing palladium-silver (Pd–Ag) heterodimeric transition state is responsible for favoring the remote meta-position. escholarship.org This strategy offers a powerful tool for creating complex biphenyl derivatives that might be difficult to access through traditional cross-coupling methods. escholarship.org

Specialized Preparations for Highly Halogenated Derivatives

The synthesis of highly halogenated biphenyls presents unique challenges due to the potential for multiple reaction sites and steric hindrance. These compounds are of interest for their unique electronic properties and potential applications in materials science. Specialized methods are required to achieve exhaustive halogenation of the biphenyl core.

One such method involves the direct iodination of a difluorobiphenyl precursor to produce highly substituted derivatives. researchgate.net Research has demonstrated the synthesis of an octaiodobiphenyl, the most iodo-substituted biphenyl reported, through the direct iodination of 2,2'-difluorobiphenyl. researchgate.net This transformation was achieved under harsh conditions, proceeding through a dibenzoiodonium intermediate. researchgate.net A less exhaustive reaction, using a combination of potassium peroxodisulfate and iodine, yielded a hexaiodobiphenyl derivative. researchgate.net DFT calculations on the octaiodobiphenyl product indicated that its highest occupied molecular orbital (HOMO) arises from the lone-pair interactions of the eight iodine atoms, suggesting an extension of σ-delocalization, a property of interest for novel electronic materials. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of specialty chemicals like this compound. A key focus is the development of catalytic systems that operate under mild conditions and in environmentally benign solvents.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for biphenyl synthesis, and recent innovations have adapted this reaction to be more sustainable. nih.govresearchgate.net One notable example is the use of a water-soluble, fullerene-supported palladium chloride (PdCl₂) nanocatalyst for the synthesis of biphenyl carboxylic acids. researchgate.net This system demonstrates high catalytic activity in pure water at room temperature, achieving yields of over 90% with a catalyst loading as low as 0.05 mol%. researchgate.net A significant advantage of this nanocatalyst is its recyclability; it can be reused multiple times without a significant decrease in yield. researchgate.net

| Catalyst System | Solvent | Temperature | Catalyst Loading | Yield | Reference |

| C₆₀-TEGs/PdCl₂ | Water | Room Temp. | 0.05 mol% | >90% | researchgate.net |

Beyond optimizing existing reactions, another green chemistry strategy involves employing biocatalysis. Researchers have developed novel biocatalytic systems that use enzymes to produce high-value chemicals efficiently and with minimal environmental impact. manchester.ac.uk For instance, a system coupling an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) allows for the synthesis of valuable amines from inexpensive alcohols, with water as the only byproduct. manchester.ac.uk While not specific to biphenyl synthesis, this approach exemplifies the potential for biocatalysts to create cleaner, more sustainable manufacturing routes for the chemical industry, reducing reliance on complex reaction steps and potentially toxic reagents. manchester.ac.uk

The following table details several derivatives of this compound synthesized via a Pd(0)-catalyzed Suzuki-Miyaura coupling reaction, showcasing the high yields achievable with modern cross-coupling methods. nih.gov

| Compound Name | Abbreviation | Yield | Melting Point (°C) | Reference |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | TBDFBP | 77% | 105–107 | nih.gov |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone | DFBPE | 79% | 71–72 | nih.gov |

| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl | DFDMBP | 72% | N/A | nih.gov |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl | DFNBP | 80% | 92–93 | nih.gov |

Comprehensive Spectroscopic and Crystallographic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Therefore, the following sections outline the expected analytical approaches and the type of data that would be obtained for the structural elucidation of 3,4-Difluoro-1,1'-biphenyl, based on established principles of spectroscopic analysis for analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Analysis of Proton Environments

A ¹H NMR spectrum of this compound would provide information on the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J). The protons on the unsubstituted phenyl ring would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the 3,4-difluorophenyl ring would also resonate in this region but would exhibit splitting due to coupling with both neighboring protons and the fluorine atoms. The coupling constants between protons (JHH) are typically in the range of 2-8 Hz for ortho, meta, and para relationships.

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 7.5-7.7 | ddd | J(H-H), J(H-F) |

| H-5 | 7.3-7.5 | ddd | J(H-H), J(H-F) |

| H-6 | 7.4-7.6 | ddd | J(H-H), J(H-F) |

| H-2', H-6' | 7.5-7.7 | m | J(H-H) |

| H-3', H-5' | 7.3-7.5 | m | J(H-H) |

| H-4' | 7.2-7.4 | m | J(H-H) |

Note: This is a generalized prediction. Actual values would need to be determined experimentally.

¹³C NMR Analysis of Carbon Frameworks

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The biphenyl (B1667301) core would display signals in the aromatic region (typically δ 110-160 ppm). The carbons directly bonded to fluorine atoms (C-3 and C-4) would show characteristic splitting due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-260 Hz). Carbons further away would exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| C-1 | 135-140 | t | J(C-F) |

| C-2 | 128-132 | d | J(C-F) |

| C-3 | 148-152 (d) | d | ¹J(C-F) |

| C-4 | 148-152 (d) | d | ¹J(C-F) |

| C-5 | 115-120 | d | J(C-F) |

| C-6 | 122-126 | d | J(C-F) |

| C-1' | 138-142 | s | |

| C-2', C-6' | 126-130 | d | |

| C-3', C-5' | 128-132 | d | |

| C-4' | 127-131 | d |

Note: This is a generalized prediction. Actual values would need to be determined experimentally.

¹⁹F NMR for Fluorine Environments and Coupling Phenomena

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. wikipedia.org For this compound, two distinct signals would be expected for the fluorine atoms at the C-3 and C-4 positions, as they are in different chemical environments. The chemical shifts would be influenced by their position on the aromatic ring. These signals would likely appear as multiplets due to coupling with each other (³JFF) and with neighboring protons (³JHF and ⁴JHF). The magnitude of these coupling constants provides valuable structural information. wikipedia.org

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| F-3 | -110 to -130 | dm | J(F-F), J(F-H) |

| F-4 | -110 to -130 | dm | J(F-F), J(F-H) |

Note: Chemical shifts are relative to a standard like CFCl₃. This is a generalized prediction and actual values require experimental determination.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Groups

An FTIR spectrum of this compound would display absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions include:

C-H stretching for the aromatic rings, typically appearing above 3000 cm⁻¹.

C=C stretching within the aromatic rings, usually observed in the 1450-1600 cm⁻¹ region.

C-F stretching , which gives rise to strong absorptions typically in the 1100-1300 cm⁻¹ range. The exact positions would be characteristic of the fluoroaromatic system.

Aromatic C-H bending vibrations would be seen in the fingerprint region (below 1000 cm⁻¹), and the pattern can sometimes help to determine the substitution pattern of the aromatic rings.

Interactive Data Table: Predicted FTIR Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-F Stretch | 1100-1300 | Strong |

| Aromatic C-H Bend | 690-900 | Strong |

Note: This is a generalized prediction. Actual values would need to be determined experimentally.

Electronic Absorption Spectroscopy: UV-Visible Analysis of Electronic Transitions

The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the conjugated biphenyl system. The presence of the fluorine substituents may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted biphenyl. The spectrum, typically recorded in a solvent like ethanol or cyclohexane, would provide information about the extent of conjugation in the molecule.

Interactive Data Table: Predicted UV-Visible Data

| Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | 240-280 | Ethanol |

Note: This is a generalized prediction. Actual values would need to be determined experimentally.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns upon ionization. For this compound (C₁₂H₈F₂), the exact molecular weight is 190.19 g/mol biosynth.comscbt.com.

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺) at m/z ≈ 190. This peak corresponds to the intact molecule having lost one electron. The stability of the aromatic biphenyl system generally results in a relatively intense molecular ion peak.

The fragmentation of the molecular ion is expected to follow pathways characteristic of aromatic compounds. Key fragmentation processes would involve:

Loss of Fluorine: Cleavage of the strong carbon-fluorine bond can lead to a fragment ion at [M-F]⁺ (m/z ≈ 171).

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule could result in a fragment at [M-HF]⁺ (m/z ≈ 170).

Ring Fragmentation: More energetic conditions can lead to the cleavage of the phenyl rings, producing smaller charged fragments characteristic of benzene (B151609) derivatives.

Central C-C Bond Cleavage: While less common for the parent ion, fragmentation can involve the cleavage of the bond connecting the two phenyl rings, leading to ions corresponding to fluorophenyl or phenyl fragments.

The resulting mass spectrum provides a unique fingerprint for the compound, confirming its molecular mass and offering insights into its structural stability and bonding.

Interactive Table: Predicted Mass Spectrometry Data

| Fragment Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₂H₈F₂]⁺ | 190 | Molecular Ion |

| [M-F]⁺ | [C₁₂H₈F]⁺ | 171 | Loss of a Fluorine atom |

| [M-HF]⁺ | [C₁₂H₇F]⁺ | 170 | Loss of Hydrogen Fluoride |

| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on the crystal system, space group, molecular geometry, and intermolecular interactions that govern the crystal packing.

Despite a comprehensive search of publicly available scientific literature and crystallographic databases, a specific single-crystal X-ray diffraction study for the parent compound this compound has not been identified. While crystallographic data exist for numerous derivatives and isomers of difluorobiphenyl, the strict focus of this article on the 3,4-difluoro isomer prevents the inclusion of that related data researchgate.netresearchgate.net.

The following subsections outline the type of information that would be derived from such a study, were it available.

An SC-XRD analysis would first determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction data would then reveal the space group (e.g., P2₁/c), which defines the symmetry elements within the crystal lattice ucl.ac.uk. For many substituted biphenyl compounds, the monoclinic system with space group P2₁/c is common nih.gov.

The primary output of an SC-XRD experiment is the precise coordinates of each atom in the asymmetric unit. From this data, exact bond lengths, bond angles, and torsion (dihedral) angles can be calculated. A key parameter for biphenyl systems is the dihedral angle between the two phenyl rings, which describes the degree of twisting around the central C-C single bond. This angle is a result of the balance between steric hindrance of ortho substituents and the electronic effects favoring planarity for π-system conjugation researchgate.netresearchgate.net.

Understanding how molecules arrange in the solid state is crucial for predicting material properties. An analysis of the crystal packing of this compound would involve identifying and characterizing intermolecular interactions. Given the presence of fluorine and hydrogen atoms, weak non-covalent interactions such as C-H···F hydrogen bonds would be expected to play a significant role in stabilizing the crystal lattice. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also a common feature in the crystal packing of such compounds nih.govnih.gov.

Modern chemical analysis often combines experimental data with computational modeling. In the context of this compound, the experimental geometry obtained from SC-XRD would typically be compared with a theoretical geometry optimized using computational methods like Density Functional Theory (DFT). This comparison allows for the validation of the computational model and provides insights into how intermolecular forces in the solid state might influence the molecular conformation compared to its calculated gas-phase (isolated molecule) state.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to predict a wide array of molecular properties by calculating the electron density of a system. For 3,4-Difluoro-1,1'-biphenyl and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G*, have been employed to determine optimized geometries, electronic structures, and various reactivity parameters. researchgate.net

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For biphenyl (B1667301) systems, a critical geometric parameter is the dihedral angle between the two phenyl rings. This angle results from a delicate balance between two opposing effects: steric hindrance between the ortho-hydrogens on each ring, which favors a twisted, non-planar conformation, and π-conjugation across the rings, which favors a planar structure.

In computational studies on various derivatives of this compound, such as 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) and 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP), the molecular structures have been optimized to their lowest energy states. researchgate.net These optimized structures consistently show a non-planar conformation, which is characteristic of biphenyl compounds. The calculated dihedral angles in these derivatives, which vary depending on the substituent on the second phenyl ring, underscore the importance of intermolecular forces in defining the final conformational landscape. researchgate.net The optimization provides key data on bond lengths and angles, which generally show good agreement with experimental results where available. researchgate.net

| Optimized Parameter | 3,4-Difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) |

| Dihedral Angle (°) | -40.0 | -40.0 |

| C3-F Bond Length (Å) | 1.35 | 1.35 |

| C4-F Bond Length (Å) | 1.35 | 1.35 |

| C1-C1' Bond Length (Å) | 1.49 | 1.49 |

Note: Data is based on DFT/B3LYP/6-311+G calculations for substituted derivatives of this compound. researchgate.net The dihedral angle and bond lengths of the 3,4-difluorophenyl moiety are expected to be similar in the unsubstituted parent compound.*

The arrangement of electrons within a molecule dictates its chemical and physical properties. DFT calculations provide a detailed picture of the electronic structure, including the distribution of electrons in molecular orbitals and the charge distribution across the atoms.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. In studies of this compound derivatives, the HOMO and LUMO energies are influenced by the substituents on the second phenyl ring. researchgate.net For instance, electron-withdrawing groups tend to lower the orbital energies, while electron-donating groups raise them.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| DFNBP | -7.21 | -3.12 | 4.09 |

| DFBPE | -6.89 | -2.62 | 4.27 |

| DFBPMS | -6.50 | -2.09 | 4.41 |

| TBDFBP | -6.65 | -2.01 | 4.64 |

| DFDMBP | -6.11 | -1.45 | 4.66 |

Note: Data represents calculated values for various substituted derivatives of this compound. researchgate.net DFNBP = 3,4-difluoro-3′-nitro-1,1′-biphenyl; DFBPE = 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone; DFBPMS = (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane; TBDFBP = 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl; DFDMBP = 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl.

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of charge distribution by partitioning the molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals. This method calculates the natural atomic charges on each atom, offering insight into the electrostatic nature of the molecule.

For the 3,4-difluorophenyl moiety, NBO analysis consistently reveals a significant accumulation of negative charge on the highly electronegative fluorine atoms. researchgate.net Consequently, the carbon atoms directly bonded to the fluorines (C3 and C4) exhibit a corresponding positive charge. This charge distribution is a key feature of the 3,4-difluorophenyl group and is observed to vary only slightly across a range of substituted derivatives, indicating it is an intrinsic property of this structural unit. researchgate.net This charge polarization suggests that the molecule will have significant interactions with polar solvents and other molecules. researchgate.net

| Atom (in 3,4-difluorophenyl ring) | Average NBO Charge (e) |

| Fluorine (meta) | -0.34 to -0.35 |

| Fluorine (para) | -0.34 to -0.35 |

| Carbon (C3, bonded to F) | +0.34 to +0.36 |

| Carbon (C4, bonded to F) | +0.34 to +0.35 |

Note: Charge ranges are derived from NBO analysis of five different substituted this compound derivatives, demonstrating the consistent charge distribution on the difluorinated ring. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. The MEP surface is colored according to its electrostatic potential value: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. Green and yellow represent regions of near-zero or intermediate potential.

In MEP maps of 3,4-difluorobiphenyl derivatives, the most negative potential (deep red) is localized around the two fluorine atoms, as expected from their high electronegativity. researchgate.net This indicates that these are the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the phenyl rings typically show positive potential (blue), making them potential sites for nucleophilic interactions. The MEP analysis suggests that the significant positive and negative potential accumulations can lead to notable dipole-dipole intermolecular interactions. researchgate.net

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The power of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η) : A measure of resistance to charge transfer (η = (I-A)/2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule accepts an optimal number of electrons from its environment (ω = χ²/2η).

| Compound | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) |

| DFNBP | 2.05 | 5.17 | 6.51 |

| DFBPE | 2.14 | 4.76 | 5.30 |

| DFBPMS | 2.21 | 4.30 | 4.18 |

| TBDFBP | 2.32 | 4.33 | 4.03 |

| DFDMBP | 2.33 | 3.78 | 3.07 |

Note: Data calculated from the HOMO/LUMO energies of substituted this compound derivatives. researchgate.net

Electronic Structure Analysis

Intermolecular Interaction Analysis from Computational Data

The arrangement of molecules in a crystal lattice is a direct consequence of the complex interplay of various non-covalent interactions. For this compound, computational methods allow for a detailed dissection of these forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a versatile tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close contact between neighboring molecules can be identified. The dnorm surface for this compound would reveal key information about the types and relative strengths of its intermolecular interactions.

Typically, for fluorinated aromatic compounds, Hirshfeld analysis highlights the significance of H···F, F···F, C···H, and π···π stacking interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. For this compound, one would expect to observe distinct spikes and patterns in the fingerprint plot corresponding to the prevalence of different contacts.

Interactive Data Table: Expected Dominant Intermolecular Contacts in this compound from Hirshfeld Surface Analysis

| Interaction Type | Description | Expected Contribution |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Often a significant contributor to the overall surface contacts. |

| H···F/F···H | Hydrogen bonding involving fluorine, a key interaction in fluorinated compounds. | Expected to be a major contributor due to the presence of C-H and C-F bonds. |

| C···H/H···C | van der Waals interactions between carbon and hydrogen atoms. | A common and significant interaction in organic crystals. |

| F···F | Interactions between fluorine atoms, which can be either attractive or repulsive. | The nature and extent of these contacts are of particular interest in fluorinated systems. |

| C···C | π-π stacking interactions between the biphenyl rings. | Important for the packing of aromatic systems. |

Note: The exact percentage contributions of these interactions for this compound would require a specific crystallographic information file (CIF) for analysis, which is not publicly available at the time of this writing.

Energy Frameworks for Dominant Interaction Components

Building upon the insights from Hirshfeld surface analysis, energy framework calculations provide a quantitative measure of the interaction energies between molecules in the crystal. This method calculates the electrostatic, dispersion, polarization, and repulsion components of the total interaction energy for molecular pairs within a defined cluster.

Interactive Data Table: Illustrative Energy Framework Components for a Fluorinated Biphenyl

| Interaction Energy Component | Description | Expected Significance for this compound |

| Electrostatic (Eele) | Arises from the interaction of the permanent charge distributions of the molecules. | Significant, due to the high electronegativity of fluorine atoms creating bond dipoles. |

| Dispersion (Edisp) | Originates from instantaneous fluctuations in electron density, a key component of van der Waals forces. | Expected to be a major stabilizing force due to the large surface area of the biphenyl system. |

| Polarization (Epol) | The distortion of the electron cloud of one molecule by the electric field of another. | Generally a smaller but non-negligible contribution. |

| Repulsion (Erep) | The short-range repulsive force that prevents molecules from collapsing into each other. | A destabilizing component that balances the attractive forces. |

| Total Interaction Energy (Etot) | The sum of the attractive and repulsive components, indicating the overall stability of the molecular pairing. | The net result of the above components, determining the preferred crystal packing. |

Note: The specific energy values are dependent on the crystal structure and the level of theory used for the calculation.

Validation of Theoretical Predictions with Experimental Observables

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, single-crystal X-ray diffraction (SC-XRD) provides the benchmark for structural parameters.

Computational studies, typically employing Density Functional Theory (DFT), can predict the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. These calculated parameters can then be directly compared with the experimental values obtained from SC-XRD. A high degree of agreement between the theoretical and experimental geometries lends confidence to the computational model and its ability to accurately describe the system.

For instance, a study on novel fluorinated biphenyl compounds, including derivatives of this compound, demonstrated a good correlation between DFT-calculated structures and experimental SC-XRD results. researchgate.net This validation is essential for confirming the accuracy of the computational methods used to investigate properties that are not directly accessible through experiment, such as the detailed intermolecular interaction energies.

Interactive Data Table: Comparison of Theoretical and Experimental Structural Parameters for a Representative Difluorinated Biphenyl Derivative

| Parameter | Theoretical (DFT) | Experimental (SC-XRD) |

| Bond Length (C-C)inter-ring | ~1.48 Å | ~1.49 Å |

| Bond Length (C-F) | ~1.35 Å | ~1.36 Å |

| Dihedral Angle (between rings) | Varies with substitution | Varies with substitution |

Note: The values presented are illustrative and would need to be specifically calculated and measured for this compound.

Reactivity and Reaction Pathways of 3,4 Difluoro 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions on Fluorinated Biphenyls

Electrophilic aromatic substitution (EAS) on 3,4-difluoro-1,1'-biphenyl is a complex process due to the deactivating nature of the fluorine substituents. The strong inductive effect of fluorine reduces the electron density of the aromatic rings, making them less susceptible to attack by electrophiles compared to unsubstituted biphenyl (B1667301). However, the mesomeric effect can direct incoming electrophiles to specific positions.

The directing effect of the substituents on the 3,4-difluorophenyl ring is paramount in determining the regioselectivity of EAS reactions. The fluorine at position 3 and 4 are ortho, para-directing. However, due to steric hindrance at the positions ortho to the biphenyl linkage (positions 2' and 6'), substitution is generally favored on the difluorinated ring. Within the 3,4-difluorophenyl ring, the positions ortho and para to the fluorine atoms are activated by the +M effect.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The nitration of deactivated aromatic compounds typically requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid. For this compound, the nitronium ion (NO₂⁺) will preferentially attack the positions that are most activated by the fluorine atoms and least sterically hindered. The potential mononitration products on the 3,4-difluorophenyl ring are 2-nitro-, 5-nitro-, and 6-nitro-3,4-difluoro-1,1'-biphenyl. The position ortho to the fluorine at C-3 (position 2) and ortho to the fluorine at C-4 (position 5) are the most likely sites of substitution.

Halogenation: Bromination and chlorination are also key EAS reactions. These reactions typically employ a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to generate a more potent electrophile. orgsyn.org The regioselectivity of halogenation is expected to follow a similar pattern to nitration, with substitution occurring at the most electron-rich and accessible positions of the 3,4-difluorophenyl ring.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions are generally challenging on strongly deactivated rings. wikipedia.orgorganic-chemistry.org The acylation of this compound would likely require a strong Lewis acid catalyst and a reactive acylating agent. youtube.comyoutube.com Due to the deactivating nature of the fluorine atoms, Friedel-Crafts alkylation is often problematic as it is prone to polyalkylation and rearrangement side reactions.

| Reaction | Reagents | Major Product(s) (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 2-nitro-3,4-difluoro-1,1'-biphenyl and 5-nitro-3,4-difluoro-1,1'-biphenyl |

| Bromination | Br₂, FeBr₃ | 2-bromo-3,4-difluoro-1,1'-biphenyl and 5-bromo-3,4-difluoro-1,1'-biphenyl |

| Acylation | RCOCl, AlCl₃ | 2-acyl-3,4-difluoro-1,1'-biphenyl and 5-acyl-3,4-difluoro-1,1'-biphenyl |

Nucleophilic Aromatic Substitution Reactions on Fluorinated Systems

The electron-withdrawing nature of the fluorine atoms makes the aromatic rings of this compound susceptible to nucleophilic aromatic substitution (SNAг). This is particularly true for positions activated by the fluorine substituents. In polyfluoroarenes, the fluorine atom is a good leaving group in SNAr reactions. nih.gov

The reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the fluorine atoms.

Common nucleophiles that can displace a fluoride (B91410) ion include alkoxides, phenoxides, amines, and thiophenols. The position of substitution will be influenced by the stability of the resulting Meisenheimer complex. In this compound, nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine atoms (positions 3 and 4).

Amination: The reaction with amines can lead to the formation of aminodifluorobiphenyl derivatives. For instance, reaction with a primary or secondary amine in the presence of a base can lead to the substitution of one of the fluorine atoms. libretexts.org

Hydroxylation: The substitution of a fluorine atom by a hydroxyl group can be achieved using a strong base like sodium hydroxide (B78521) or potassium hydroxide, often at elevated temperatures. chemguide.co.ukchemguide.co.uk This reaction provides a route to fluorinated biphenylols.

| Nucleophile | Reagents | Product Type |

| Amine (R₂NH) | R₂NH, Base | Amino-substituted difluorobiphenyl |

| Hydroxide (OH⁻) | NaOH or KOH | Hydroxy-substituted difluorobiphenyl |

| Alkoxide (RO⁻) | RONa or ROK | Alkoxy-substituted difluorobiphenyl |

Oxidation and Reduction Pathways of Functionalized Derivatives

The functionalized derivatives of this compound can undergo various oxidation and reduction reactions depending on the nature of the substituent.

Reduction of Nitro Derivatives: A significant reaction pathway involves the reduction of nitro-substituted 3,4-difluoro-1,1'-biphenyls to their corresponding amino derivatives. For example, the synthesis of 3',4'-difluoro-[1,1'-biphenyl]-2-amine involves a coupling reaction to form a nitrobiphenyl intermediate, which is then reduced. google.com This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂/Pd-C) or by using reducing agents like tin(II) chloride in acidic medium or iron in acetic acid. ugr.es

Oxidation of Alkyl or Amino Derivatives: Specific examples of the oxidation of functionalized this compound are not extensively documented in the readily available literature. However, based on general principles of organic chemistry, an alkyl-substituted derivative could potentially be oxidized at the benzylic position to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. An amino-substituted derivative could be susceptible to oxidation, potentially leading to the formation of nitroso, nitro, or polymeric materials, depending on the reaction conditions. The presence of the electron-withdrawing fluorine atoms might influence the reactivity of the substituents towards oxidation.

| Starting Material | Reaction | Reagents | Product |

| Nitro-3,4-difluoro-1,1'-biphenyl | Reduction | H₂, Pd/C or Fe, AcOH | Amino-3,4-difluoro-1,1'-biphenyl |

| Methyl-3,4-difluoro-1,1'-biphenyl | Oxidation (Predicted) | KMnO₄ or H₂CrO₄ | 3,4-difluoro-1,1'-biphenylcarboxylic acid |

Cross-Coupling Reactivity as a Substrate for Further Functionalization

This compound, when appropriately functionalized with a leaving group such as a halogen (Br, I) or a triflate, is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex biphenyl derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide. nih.govharvard.edu A bromo- or iodo-substituted this compound can readily participate in Suzuki coupling with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. ugr.esnih.gov

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. mdpi.comlibretexts.org An iodo- or bromo-3,4-difluoro-1,1'-biphenyl can be coupled with various alkenes in the presence of a palladium catalyst and a base to yield vinyl-substituted difluorobiphenyls. nih.govnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of an alkyne moiety onto the this compound core, providing a building block for further transformations. libretexts.orgsynarchive.com

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Alkyl boronic acid | Pd catalyst, Base | Aryl/Alkyl-substituted difluorobiphenyl |

| Heck | Alkene | Pd catalyst, Base | Vinyl-substituted difluorobiphenyl |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | Alkynyl-substituted difluorobiphenyl |

Advanced Applications in Materials Science and Engineering

Organic Electronics and Optoelectronic Devices

The fluorinated biphenyl (B1667301) structure is a key motif in the design of organic materials for electronic and optoelectronic applications. rsc.org The presence of highly electronegative fluorine atoms alters the electron distribution within the molecule, influencing its energy levels (HOMO/LUMO), charge transport capabilities, and intermolecular interactions. nih.gov This makes derivatives of 3,4-Difluoro-1,1'-biphenyl valuable components in a range of devices.

Liquid Crystal Displays (LCDs) and Related Liquid Crystalline Materials

The application of fluorinated biphenyl compounds is particularly prominent in the technology of liquid crystal displays (LCDs). rsc.orgnih.gov The rigid, rod-like shape of the biphenyl unit is conducive to the formation of liquid crystalline phases. The addition of fluorine substituents has a profound impact on the dielectric anisotropy (Δε) and birefringence (Δn) of these materials, which are critical parameters for LCD operation. tandfonline.com

Research has shown that the position and number of fluorine atoms are crucial in determining the mesomorphic and electro-optical properties. nih.gov Specifically, lateral fluorination of a biphenyl core can lead to materials with high dielectric anisotropy, low viscosity, and excellent thermal and chemical stability. tandfonline.comresearchgate.net These properties are essential for developing fast-switching LCDs with high contrast ratios and wide operating temperature ranges. nbinno.com For example, the addition of fluorine substituents to a biphenyl unit has been shown to promote the formation of ferroelectric smectic and nematic phases, which are of great interest for next-generation display technologies. nih.gov

Below is a table summarizing the general effects of fluorination on the properties of biphenyl-based liquid crystals.

| Property | Effect of Fluorination | Rationale |

| Dielectric Anisotropy (Δε) | Generally Increases | The strong dipole moment of the C-F bond enhances the molecular dipole moment perpendicular to the long axis. tandfonline.com |

| Birefringence (Δn) | Can be tuned (increased or decreased) | Fluorine's high electronegativity can alter molecular polarizability. tandfonline.com |

| Viscosity | Generally Decreases | Fluorine substitution can disrupt intermolecular packing, leading to lower rotational viscosity. researchgate.net |

| Thermal Stability | Increases | The high bond energy of the C-F bond contributes to greater molecular stability. researchgate.net |

| Phase Behavior | Promotes ferroelectric phases | Alters electron density along the molecule, influencing intermolecular interactions that drive the formation of specific polar phases. nih.gov |

Organic Semiconductors and Molecular Wires

The electron-withdrawing nature of fluorine atoms makes fluorinated biphenyls and their derivatives suitable for use as n-type (electron-transporting) semiconductors. nih.govresearchgate.net Furthermore, the inherent stability of the fluorinated biphenyl structure contributes to the environmental and operational stability of the resulting semiconductor devices. Due to their defined structure and tunable electronic properties, these compounds are also explored for use as molecular wires, providing pathways for charge to move within nanoscale electronic circuits. nih.gov

Photoluminescent Substances and Fluorophores

Fluorinated biphenyls serve as the core for various photoluminescent materials and fluorophores. nih.gov The rigid biphenyl structure provides a stable framework that can be functionalized with various chromophoric groups. The introduction of 3,4-difluoro substitution can significantly influence the photophysical properties of the molecule, including its absorption and emission wavelengths, fluorescence quantum yield, and lifetime. By modifying the electronic nature of the biphenyl system, the fluorine atoms can tune the energy gap between the ground and excited states, thereby altering the color of the emitted light. These materials are integral to applications such as fluorescent probes, sensors, and as emitters in OLEDs.

Polymer Chemistry and Advanced Composites

In polymer science, incorporating rigid aromatic units like this compound into polymer backbones is a well-established strategy for creating high-performance materials. The biphenyl unit imparts stiffness and linearity to the polymer chain, while the fluorine atoms add polarity, stability, and hydrophobicity.

Enhancement of Thermal Stability and Chemical Resilience in Polymeric Structures

The incorporation of the this compound moiety into polymer chains, such as in polyimides, polyethers, or polyesters, can significantly enhance their thermal and chemical stability. The high bond dissociation energy of the aromatic C-C and C-F bonds makes the resulting polymers resistant to thermal degradation. Aromatic polymers containing biphenyl units are known to exhibit high glass transition temperatures (Tg) and decomposition temperatures, often stable at temperatures exceeding 400°C. ntu.edu.tw The presence of fluorine also imparts chemical inertness and resistance to solvents and corrosive environments, making these polymers suitable for demanding applications in the aerospace, automotive, and electronics industries.

Integration into Polymers of Intrinsic Microporosity (PIMs)rsc.org

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess microporosity due to their rigid and contorted molecular structures, which prevent efficient chain packing. researchgate.net The incorporation of fluorine-containing monomers is a common strategy to enhance the performance of PIMs, particularly for gas separation membranes. scielo.br Fluorine's high electronegativity and the bulkiness of groups like trifluoromethyl (-CF3) can increase the fractional free volume, thermal stability, and selectivity of the resulting polymer. uva.es

However, a direct synthesis of PIMs using this compound as a monomeric unit is not documented in the current body of scientific literature. Research on fluorinated PIMs typically involves monomers that contain reactive functional groups amenable to polymerization reactions and structural features that induce significant contortion in the polymer backbone. Common examples include tetrafluoroterephthalonitrile or dianhydrides like 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (6FDA). scielo.brresearchgate.netcanada.ca While the biphenyl unit is a common structural motif in polymers, the specific 3,4-difluoro isomer has not been reported as a building block for PIMs.

Metal-Organic Frameworks (MOFs) and Coordination Polymersrsc.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). wiley-vch.de The functionalization of these organic linkers is a key strategy for tuning the properties of MOFs. Fluorination of linkers can influence the framework's stability, hydrophobicity, and affinity for gas sorption. nih.govrsc.org

While the use of fluorinated biphenyl derivatives as linkers for MOF synthesis has been explored, the specific use of this compound is not reported. For a molecule to act as a linker, it must typically possess coordinating functional groups, such as carboxylates or azoles, to bind to the metal centers. The compound this compound lacks these groups in its native form.

Research in this area has instead focused on functionalized derivatives, such as 4-fluoro-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid and 4,4'-difluoro-[1,1'-bhenyl]-3,3',5,5'-tetracarboxylic acid, which combine the fluorinated biphenyl core with the necessary carboxylate groups to form stable frameworks. uni-koeln.de Studies on these related compounds show that the degree and position of fluorination can impact the thermal stability and gas uptake properties of the resulting MOFs. uni-koeln.de For example, investigations into MOFs with the MFM-300 topology using fluorinated biphenyltetracarboxylate linkers showed that while thermal stability decreased with a higher degree of fluorination, the N2 gas uptake increased. uni-koeln.de

Due to the absence of specific research on the use of this compound in these applications, no detailed research findings or data tables for materials derived from this specific compound can be provided.

Biological Activity and Medicinal Chemistry of Difluorinated Biphenyl Scaffolds

Role as Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

Difluorinated biphenyl (B1667301) scaffolds, including 3,4-Difluoro-1,1'-biphenyl, serve as crucial building blocks and core structures in the development of pharmaceuticals. Their unique physicochemical properties make them valuable as both precursors for complex active pharmaceutical ingredients (APIs) and as the foundational framework for APIs themselves.

One of the most notable applications of a difluorobiphenyl structure as a pharmaceutical precursor is in the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). lookchem.comresearchgate.net Various synthetic routes to Diflunisal utilize a difluorobiphenyl intermediate. For instance, one pathway involves the diazotization of 2,4-difluoroaniline (B146603) and subsequent condensation with benzene (B151609) to produce 2,4-difluorobiphenyl, which is then converted through several steps to Diflunisal. lookchem.com The robustness of the biphenyl core allows for further chemical modifications, as seen in the synthesis of 2',4'-difluoro-3-(carbamoyl)biphenyl-4-yl benzoates from Diflunisal, which have been evaluated for anti-inflammatory and analgesic activities. ccspublishing.org.cn Modern synthetic methods, such as the palladium-catalyzed Suzuki cross-coupling reaction, provide efficient, one-step routes to prepare biphenyl carboxylic acids like Diflunisal, highlighting the industrial importance of these precursors. researchgate.netresearchgate.netgoogle.com

Beyond their role as intermediates, difluorinated biphenyl moieties are integral components of numerous APIs, contributing directly to their therapeutic effects. Examples include:

Anti-HIV Agents: A series of fluorine-substituted NH2-biphenyl-diarylpyrimidines have been developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In these molecules, the difluoro-biphenyl structure is critical for binding affinity and for enhancing the metabolic stability of the drug. nih.gov

Anticancer Agents: Fluorine-substituted biphenyl methylene (B1212753) imidazoles have been identified as potent inhibitors of cytochrome P450-17 (CYP17), an enzyme involved in androgen biosynthesis. nih.gov These compounds are being investigated for the treatment of prostate cancer, where the fluorinated biphenyl scaffold plays a key role in the molecule's activity and pharmacokinetic profile. nih.gov

Investigational Drugs: The compound N-(5-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-1,3,4-oxadiazol-2-yl)ethane-1,2-diamine, which contains a this compound core, is cataloged in drug databases, indicating its significance in pharmaceutical research and development. drugbank.com

The rigidity, chemical stability, and unique electronic nature conferred by the fluorine atoms make these biphenyl scaffolds versatile in drug design. rsc.org

Structure-Activity Relationship (SAR) Studies of Fluorinated Biphenyls

The strategic incorporation of fluorine atoms into a biphenyl scaffold dramatically influences its biological activity. Structure-Activity Relationship (SAR) studies are crucial for understanding these effects and for optimizing the design of new therapeutic agents.

The substitution of hydrogen with fluorine, the most electronegative element, significantly alters a molecule's properties and, consequently, its biological efficacy. tandfonline.com Fluorine's small size allows it to act as a hydrogen mimic with minimal steric hindrance, yet its electronic effects can profoundly change the compound's behavior. tandfonline.com

In a study of biphenyl methylene imidazole (B134444) inhibitors for prostate cancer, it was found that the position of fluorine substitution was critical. A meta-fluoro substitution on the biphenyl ring improved the inhibitory activity, whereas an ortho-substitution decreased the compound's potency. nih.gov This demonstrates how subtle changes in the substitution pattern can lead to significant differences in biological effect.

Fluorination also has a complex and powerful influence on lipophilicity, a key parameter for drug absorption and distribution. nih.gov The carbon-fluorine (C-F) bond is more lipophilic than the carbon-hydrogen (C-H) bond, which can enhance a drug's ability to permeate cell membranes. tandfonline.comnih.gov This increased lipophilicity can lead to better binding affinity with the target protein and improved cell penetration. tandfonline.com However, the effect of fluorination on lipophilicity is not always straightforward; it can be influenced by the presence of other functional groups on the molecule. lincoln.ac.ukacs.org For example, electron-donating groups on the aromatic ring can increase the difference in lipophilicity between a fluorinated compound and its non-fluorinated analog, while electron-withdrawing groups can lead to smaller differences. acs.org

Fluorine substitution can significantly enhance a drug's interaction with its biological target. The high electronegativity of fluorine allows it to form unique multipolar interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the active site of a receptor or enzyme. acs.org Docking studies of fluorine-substituted biphenyl inhibitors of the CYP17 enzyme revealed specific interactions between the fluorine atom and residues like Arginine, Lysine, Histidine, and Glutamate, which contributed to the compound's high affinity. nih.gov

The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is also heavily influenced by fluorination. nih.govmdpi.com A primary advantage of incorporating fluorine is the enhancement of metabolic stability. tandfonline.com The C-F bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. quora.com By placing fluorine atoms at sites on the molecule that are susceptible to metabolic oxidation, drug developers can block these pathways, leading to a longer plasma half-life and improved bioavailability. nih.govtandfonline.com In the case of the CYP17 inhibitors, the introduction of fluorine extended the plasma half-life to 12.8 hours, a significant improvement that enhances the drug's potential therapeutic window. nih.gov

Antimicrobial and Antifungal Properties

Difluorinated biphenyl scaffolds have emerged as promising structures in the search for new agents to combat microbial infections, including those caused by drug-resistant pathogens. ijsdr.org

The rise of antibiotic-resistant bacteria is a critical global health threat, necessitating the development of novel antibacterial agents. researchgate.net Research has shown that fluorinated biphenyl derivatives possess significant potential in this area.

A study investigating a series of synthesized biphenyl derivatives found that specific compounds exhibited potent activity against prevalent antibiotic-resistant Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Notably, the compound 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol demonstrated inhibitory activity comparable to the antibiotic ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii, a notoriously difficult-to-treat pathogen. researchgate.netnih.gov Structure-activity relationship analysis from this research indicated that the presence of a strong electron-withdrawing group, such as fluorine, on one of the phenyl rings was beneficial for its antibacterial activity. researchgate.netnih.gov

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected biphenyl derivatives against various resistant bacterial strains, illustrating the impact of the fluoro-substitution.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol | Carbapenem-resistant Acinetobacter baumannii | 12.5 |

| 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol | Carbapenem-resistant Acinetobacter baumannii | 12.5 |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Multidrug-resistant Enterococcus faecalis | 6.25 |

| Ciprofloxacin (Control) | Carbapenem-resistant Acinetobacter baumannii | 6.25 |

Data sourced from Molecules, 2022. nih.gov

Furthermore, related difluorinated compounds have shown the ability to inhibit biofilm formation and potentiate the effects of existing antibiotics. For example, 3′,4′-difluoroquercetin was found to inhibit biofilm formation in Staphylococcus aureus and enhance the activity of the antibiotic ceftazidime (B193861) against carbapenem-resistant Pseudomonas aeruginosa by disrupting the bacteria's antibiotic efflux system. elsevierpure.com

A key target for the development of antifungal drugs is the enzyme Cytochrome P450 14α-demethylase (CYP51) , also known as sterol 14α-demethylase. nih.govnih.govwikipedia.org This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes that is analogous to cholesterol in mammals. wikipedia.org Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. nih.govwikipedia.org This mechanism is the basis for the action of the widely used azole class of antifungal drugs, which bind to the heme group in the enzyme's active site and act as noncompetitive inhibitors. wikipedia.orgebi.ac.uk

While direct inhibition of fungal CYP51 by this compound has not been extensively detailed, the biphenyl scaffold is recognized for its broad biological activities, including antifungal properties. ijsdr.org Moreover, as previously noted, fluorinated biphenyl derivatives have been successfully developed as potent inhibitors of other cytochrome P450 enzymes, such as human CYP17. nih.gov This precedent establishes that the fluorinated biphenyl framework can effectively interact with the active sites of P450 enzymes. This makes the difluorinated biphenyl scaffold a promising candidate for the design and synthesis of novel antifungal agents that target the essential fungal CYP51 enzyme.

Other Noteworthy Therapeutic Applications (e.g., Anti-inflammatory, Anti-cancer, Antiviral)

The this compound scaffold, while not extensively documented as a standalone therapeutic agent, is a key structural motif in various derivatives that exhibit significant biological activities. Researchers have incorporated this fluorinated biphenyl core into larger molecules to modulate their pharmacological properties, leading to the discovery of compounds with potential anti-inflammatory, anti-cancer, and antiviral applications. The presence of the fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability, making the 3,4-difluorobiphenyl unit a valuable component in medicinal chemistry.

Anti-inflammatory Activity

Derivatives of difluorobiphenyl have been investigated for their potential as anti-inflammatory agents. One notable example is Deoxoflobufen, or 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid, which has demonstrated considerable anti-inflammatory, antiarthritic, and immunomodulatory effects in preclinical studies. nih.gov Research on deoxoflobufen and its derivatives has shown efficacy in various models of acute inflammation, including carrageenan-induced paw edema and adjuvant arthritis. nih.govjcu.cz The anti-inflammatory and antiarthritic effects of deoxoflobufen are reported to be comparable to its predecessor, flobufen, but with lower toxicity and more pronounced immunomodulating properties. nih.gov

The mechanism of action for some of these derivatives involves the inhibition of key inflammatory mediators. For instance, deoxoflobufen has been shown to inhibit the in vitro production of leukotriene B4 (LTB4), a potent lipid mediator of inflammation. nih.govjcu.cz

Table 1: Anti-inflammatory Activity of Deoxoflobufen

| Compound Name | Chemical Structure | Therapeutic Target/Model | Observed Effect | Reference |

|---|---|---|---|---|

| Deoxoflobufen | 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid | Carrageenan-induced inflammation, Adjuvant arthritis | Strong anti-inflammatory and antiarthritic effects | nih.gov |

| Deoxoflobufen | 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid | Leukotriene B4 (LTB4) production | In vitro inhibition | nih.govjcu.cz |

Anti-cancer Activity

The difluorobiphenyl scaffold has also been integrated into molecules designed as potential anti-cancer agents. A series of chalcone (B49325) derivatives, specifically (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one, have been synthesized and evaluated for their cytotoxic effects against human laryngeal carcinoma (Hep-2) cells. researchgate.net In these studies, the substitution pattern on the aryl ring was found to influence the cytotoxic activity, with some derivatives exhibiting moderate to potent effects. researchgate.net For example, compounds with methoxy (B1213986) substitutions on the aryl ring showed higher cytotoxicity. researchgate.net

Another area of cancer research involves trifluoromethylated succinimides. While not direct derivatives of 3,4-difluorobiphenyl, the principle of using fluorinated moieties to enhance anti-cancer activity is relevant. Novel trifluoromethylated mono- and bicyclic succinimides have shown activity against various human tumor cell lines, including leukemia, non-small cell lung cancer, and renal cancer cell lines in screenings conducted by the National Cancer Institute. nih.gov

Table 2: Cytotoxic Activity of (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one Derivatives

| Compound Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| 3d (3-methoxy substitution) | Hep-2 | 56.7% cytotoxicity | researchgate.net |

| 3e (2-methoxy substitution) | Hep-2 | 45.5% cytotoxicity | researchgate.net |

Antiviral Activity

While the 3,4-difluorobiphenyl moiety is a recognized pharmacophore in medicinal chemistry, specific examples of its derivatives with direct antiviral activity are not as prominently featured in the reviewed literature. However, the broader field of fluorinated compounds has yielded significant antiviral agents. For instance, modifications of lipid prodrugs of remdesivir (B604916) with fluorinated benzyl (B1604629) groups have been shown to improve antiviral activity against a range of RNA viruses. nih.gov

Furthermore, other fluorinated and hydroxylated flavonoids, such as 3,4'-dihydroxyflavone, have demonstrated potent antiviral activity against the influenza A virus in both in vitro and in vivo models. nih.govjmicrobiol.or.kr These examples highlight the potential of fluorine-containing scaffolds in the development of novel antiviral therapeutics, suggesting a possible avenue for future research involving 3,4-difluorobiphenyl derivatives.

Environmental Fate and Biotransformation Studies

Persistence and Environmental Distribution in Soil and Water

The environmental behavior of halogenated biphenyls, such as polychlorinated biphenyls (PCBs), is dictated by their low water solubility and vapor pressure, which facilitates their transport through air, water, and sediment. nih.gov These compounds tend to sorb strongly to particulate matter and are known for their environmental persistence. nih.gov Generally, less chlorinated congeners are more water-soluble, volatile, and susceptible to biodegradation, while highly chlorinated ones are more resistant. nih.gov

While specific studies on the persistence and distribution of 3,4-Difluoro-1,1'-biphenyl are limited, its physicochemical properties suggest a tendency for environmental persistence and distribution similar to other halogenated biphenyls. Fluorinated compounds are recognized for their stability, which can lead to their accumulation in the environment. acs.org The low water solubility and hydrophobicity of such compounds mean they are likely to partition from water into soil and sediment. nih.gov Theoretical calculations on fluorinated biphenylethyne liquid crystal monomers suggest that such compounds can have atmospheric half-lives ranging from a few days to over a week, indicating potential for long-range atmospheric transport. nih.gov This suggests that other fluorinated biphenyls, like this compound, may also exhibit a degree of atmospheric persistence. nih.gov

Microbial Degradation Pathways and Mechanisms

Microorganisms play a crucial role in the breakdown of aromatic compounds in the environment. researchgate.net The degradation of biphenyl (B1667301) and its halogenated derivatives, particularly PCBs, has been extensively studied and often involves a common set of enzymes known as the "biphenyl upper pathway". ethz.ch

Bacterial strains from the genus Pseudomonas are well-known for their ability to degrade a wide variety of aromatic compounds. researchgate.net For instance, Pseudomonas pseudoalcaligenes KF707 has been shown to utilize fluorinated biphenyls as a sole source of carbon and energy. nih.gov Specifically, this strain can grow on mono-, di-, and polyfluorinated biphenyls. researchgate.net Studies on the degradation of 4,4'-difluorobiphenyl (B165722) by Pseudomonas pseudoalcaligenes KF707 and Burkholderia xenovorans LB400 have demonstrated that these bacteria employ the upper pathway of biphenyl catabolism to break down these xenobiotics. nih.gov

While direct evidence for the degradation of this compound by Pseudomonas fluorescens is not available, this species is known to degrade related fluorinated aromatic compounds. For example, Pseudomonas fluorescens can degrade 3,4-difluoroaniline (B56902) under aerobic conditions. nih.gov Furthermore, strains of Pseudomonas have been shown to degrade fluorinated alkanes and other fluorinated aromatic compounds, indicating a broad capability to handle such molecules. nih.govnih.gov This suggests that Pseudomonas species, including P. fluorescens, are strong candidates for the aerobic degradation of this compound.

The initial step in the aerobic degradation of biphenyl is typically the dihydroxylation of one of the aromatic rings, a reaction catalyzed by biphenyl dioxygenase. ethz.ch This process forms a cis-dihydrodiol, which is then dehydrogenated to a dihydroxybiphenyl. researchgate.net For fluorinated biphenyls, this initial hydroxylation is a critical step that can lead to defluorination.

The degradation of 4,4'-difluorobiphenyl by P. pseudoalcaligenes KF707 and B. xenovorans LB400 involves the actions of the enzymes BphA (biphenyl dioxygenase) and BphB (dihydrodiol dehydrogenase). nih.gov This process leads to the formation of fluorinated metabolites, indicating that hydroxylation of the fluorinated ring occurs. nih.gov The enzymatic defluorination of fluorinated aromatic compounds can also be carried out by other enzymes, such as dehaloperoxidases, which replace a carbon-fluorine bond with a hydroxyl group. acs.org In the case of Pseudomonas putida F1, the enzyme toluene (B28343) dioxygenase has been shown to hydroxylate a carbon atom bearing a fluorine substituent, leading to defluorination. asm.org This indicates that dioxygenase enzymes are capable of initiating the breakdown of fluorinated aromatic rings.

The identification of metabolites is key to understanding the degradation pathway. In the degradation of 4,4'-difluorobiphenyl by P. pseudoalcaligenes KF707, 4-fluorobenzoate (B1226621) has been identified as a key metabolite. nih.gov This finding suggests that one of the fluorinated rings is cleaved through the biphenyl degradation pathway, while the other remains intact as a fluorobenzoate molecule. nih.gov

Further analysis of the degradation of 4,4'-difluorobiphenyl by P. pseudoalcaligenes KF707 has also revealed the presence of other water-soluble fluorometabolites. nih.gov In the degradation of 2,3,4,5,6-pentafluorobiphenyl, the novel metabolites 3-pentafluorophenyl-cyclohexa-3,5-diene-1,2-diol and 3-pentafluorophenyl-benzene-1,2-diol have been detected, which are the products of the BphA and BphB enzymes, respectively. nih.gov Based on these findings, the degradation of this compound would likely proceed through a similar pathway, potentially forming fluorinated catechols and fluorobenzoic acid derivatives.

Table 1: Potential Degradation Metabolites of Fluorinated Biphenyls

| Parent Compound | Degrading Organism(s) | Identified Metabolite(s) |

|---|---|---|

| 4,4'-Difluorobiphenyl | Pseudomonas pseudoalcaligenes KF707 | 4-Fluorobenzoate, other water-soluble fluorometabolites nih.gov |

| 2,3,4,5,6-Pentafluorobiphenyl | Pseudomonas pseudoalcaligenes KF707, Burkholderia xenovorans LB400 | 3-Pentafluorophenyl-cyclohexa-3,5-diene-1,2-diol, 3-Pentafluorophenyl-benzene-1,2-diol nih.gov |

Considerations for Bioaccumulation and Environmental Transport

The tendency of a chemical to bioaccumulate is related to its persistence and lipophilicity (fat-solubility). Halogenated biphenyls, including PCBs, are known to bioaccumulate in aquatic and terrestrial organisms, entering the food web. nih.govmdpi.com Higher chlorinated PCBs are often more resistant to degradation and sorb more strongly to particulate matter, leading to higher bioaccumulation potential. nih.gov